molecular formula C20H22N2O4 B2631390 3,4-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-43-6

3,4-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2631390
CAS No.: 942013-43-6
M. Wt: 354.406
InChI Key: KFSDTBFZDGUSEB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a piperidinyl phenyl moiety. It is known for its potential use in medicinal chemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with an amine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then further reacted with a piperidinyl phenyl derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the presence of methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-11-6-14(13-18(17)26-2)20(24)21-15-7-9-16(10-8-15)22-12-4-3-5-19(22)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSDTBFZDGUSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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